molecular formula C7H4Br2FNO B1447278 4,5-Dibromo-2-fluorobenzamide CAS No. 1803716-08-6

4,5-Dibromo-2-fluorobenzamide

Cat. No.: B1447278
CAS No.: 1803716-08-6
M. Wt: 296.92 g/mol
InChI Key: BWNXEOTZGJDZLX-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-fluorobenzamide is a chemical compound belonging to the class of benzamides. It is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzamide core. This compound is a white crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-fluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method includes the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at room temperature, yielding the desired product in good to excellent yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-2-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Organolithium reagents, Grignard reagents, solvents like THF, and reaction temperatures ranging from -78°C to room temperature.

    Coupling Reactions: Palladium catalysts, arylboronic acids, bases like potassium carbonate, and solvents like ethanol or water.

Major Products Formed:

    Substitution Reactions: Various substituted benzamides depending on the substituent introduced.

    Coupling Reactions: Biaryl compounds with diverse functional groups.

Scientific Research Applications

4,5-Dibromo-2-fluorobenzamide is utilized in several scientific research areas:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: It is used in the development of bioactive compounds and studying their interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials for various industrial applications.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-fluorobenzamide involves its interaction with specific molecular targets, leading to various biological effects. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity to these targets. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    4-Bromo-2-fluorobenzamide: Similar structure but with only one bromine atom.

    4,5-Dibromo-2-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: 4,5-Dibromo-2-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4,5-dibromo-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2FNO/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNXEOTZGJDZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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